

Epilactose: A Promising Prebiotic for Functional Food Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epilactose*

Cat. No.: *B1140007*

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Application Notes and Protocols for Researchers and Product Development Professionals

Epilactose, a rare disaccharide and an epimer of lactose, is emerging as a significant functional food ingredient with potent prebiotic properties.^{[1][2]} Unlike lactose, **epilactose** is a non-digestible carbohydrate that selectively stimulates the growth and activity of beneficial gut bacteria, leading to a range of health benefits.^{[1][3]} These notes provide an overview of the applications of **epilactose** in functional foods, supported by quantitative data and detailed experimental protocols.

Prebiotic and Gut Microbiota Modulating Effects

Epilactose has demonstrated significant potential in beneficially modulating the gut microbiota. It promotes the proliferation of health-promoting bacteria such as *Bifidobacterium* and *Lactobacillus* while not encouraging the growth of potentially harmful bacteria.^{[3][4][5]}

A key benefit of **epilactose** is its remarkable ability to stimulate the production of butyrate, a short-chain fatty acid (SCFA) crucial for maintaining gut health.^{[3][6][7][8]} In vitro fermentation studies using human fecal inocula have shown that **epilactose** supplementation leads to a significantly higher production of butyrate compared to other well-known prebiotics like lactulose and raffinose.^{[6][7]}

Key Findings:

- Selective Fermentation: **Epilactose** is selectively utilized by beneficial gut microorganisms. [\[3\]](#)[\[5\]](#)
- Stimulation of Beneficial Bacteria: It significantly increases the populations of Bifidobacterium and Lactobacillus. [\[4\]](#)[\[5\]](#)[\[9\]](#)
- Potent Butyrate Promoter: **Epilactose** fermentation results in a substantial increase in butyrate production. [\[3\]](#)[\[6\]](#)[\[10\]](#)

Enhancement of Mineral Absorption

Epilactose has been shown to enhance the intestinal absorption of important minerals. [\[1\]](#)[\[9\]](#) This effect is particularly relevant for populations at risk of mineral deficiencies. Studies in rats have demonstrated that dietary **epilactose** increases the absorption of calcium and iron. [\[9\]](#)[\[11\]](#)

Additional Health Benefits

Beyond its prebiotic effects and impact on mineral absorption, **epilactose** has been associated with several other health-promoting properties:

- Blood Glucose Regulation: Oral administration of **epilactose** does not lead to an elevation in plasma glucose levels, making it a suitable ingredient for individuals needing to manage their blood sugar. [\[2\]](#)[\[4\]](#)
- Cholesterol Management: Some studies suggest that **epilactose** may contribute to lowering levels of plasma total cholesterol and non-high-density-lipoprotein cholesterol. [\[9\]](#)
- Inhibition of Harmful Metabolites: **Epilactose** has been observed to inhibit the conversion of primary bile acids to secondary bile acids, which are considered potential promoters of colon cancer. [\[2\]](#)[\[4\]](#)[\[5\]](#)
- Metabolic Health: It may play a role in preventing obesity and other metabolic disorders. [\[12\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of **epilactose**.

Table 1: Effect of **Epilactose** on Butyrate Production (in vitro fermentation with human fecal inocula)

| Donor Diet | Comparison Prebiotic | Fold Increase in Butyrate with Epilactose | Reference |
|---------------|----------------------|-------------------------------------------|-----------------------------------------|
| Mediterranean | Lactulose | 70-fold | [6] [7] |
| Mediterranean | Raffinose | 63-fold | [6] [7] |
| Vegan | Lactulose | 29-fold | [6] [7] |
| Vegan | Raffinose | 89-fold | [6] [7] |

Table 2: Effects of Dietary **Epilactose** in Rat Models

| Parameter | Observation | Reference |
|----------------------------------------|-------------|-------------------------------------------------------------|
| Cecal pH | Decreased | [4] [5] |
| Lactobacilli and Bifidobacteria counts | Increased | [4] [5] [9] |
| Mineral Absorption (Calcium, Iron) | Increased | [9] [11] |
| Plasma Cholesterol | Lowered | [9] |
| Secondary Bile Acid Conversion | Suppressed | [4] [5] [9] |

Experimental Protocols

Protocol 1: In Vitro Fermentation of Epilactose Using Human Fecal Inocula

This protocol is based on methodologies described in studies evaluating the prebiotic potential of **epilactose**.[\[3\]](#)[\[6\]](#)[\[10\]](#)

Objective: To assess the impact of **epilactose** on the production of short-chain fatty acids (SCFAs) and the modulation of gut microbiota composition in an in vitro fermentation model.

Materials:

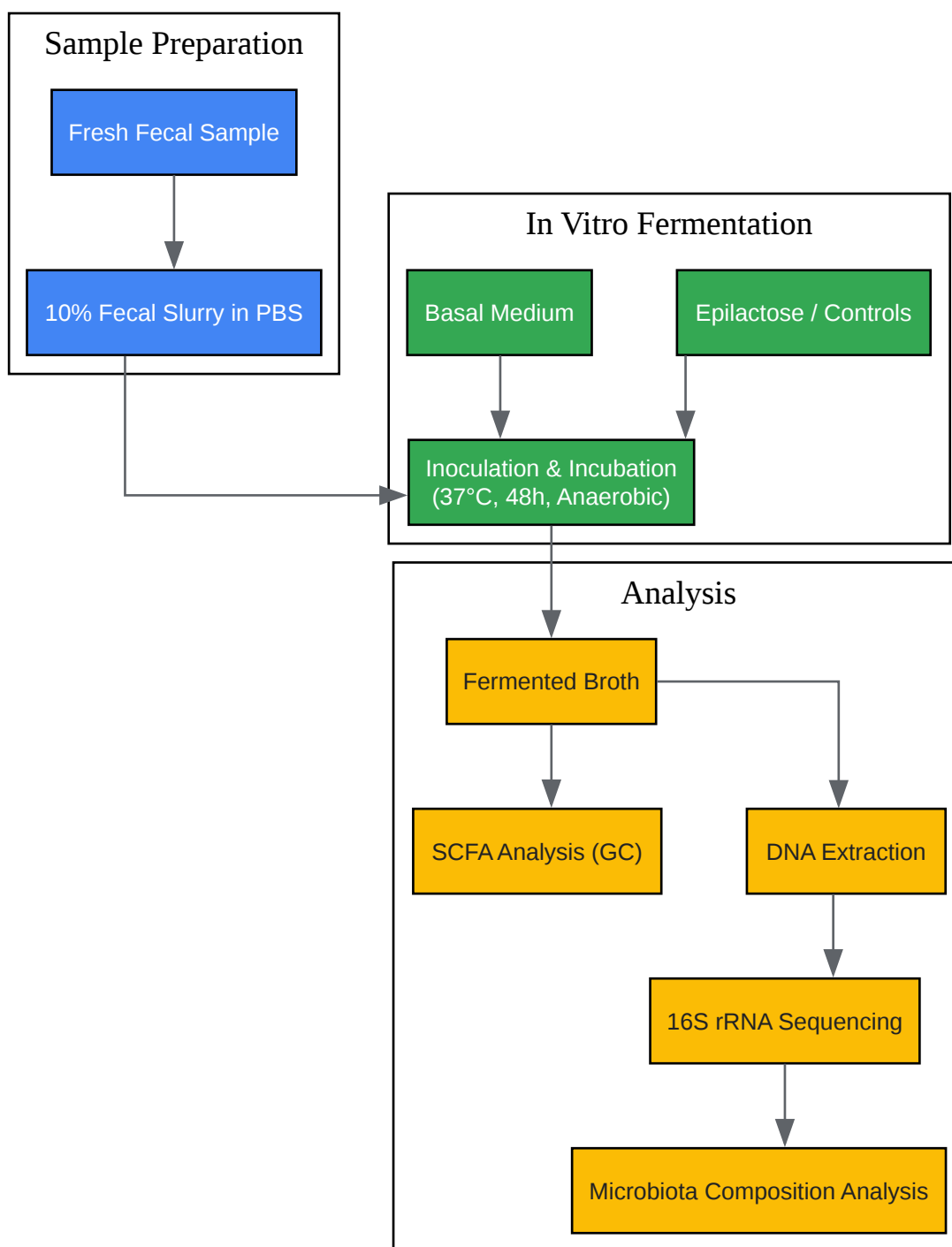
- **Epilactose**
- Control prebiotics (e.g., lactulose, raffinose)
- Basal medium (e.g., containing peptone, yeast extract, bile salts, salts, and a reducing agent like L-cysteine HCl)
- Fresh human fecal samples from healthy donors
- Anaerobic chamber
- Gas chromatography (GC) system for SCFA analysis
- DNA extraction kit and 16S rRNA gene sequencing platform

Procedure:

- Fecal Slurry Preparation:
 - Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
 - Immediately transfer the samples to an anaerobic chamber.
 - Homogenize the fecal sample in a sterile, pre-reduced phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry.
- In Vitro Fermentation:
 - Prepare serum bottles with basal medium.
 - Add **epilactose** or control prebiotics to the bottles at a final concentration of 1% (w/v). A control with no added carbohydrate should also be included.

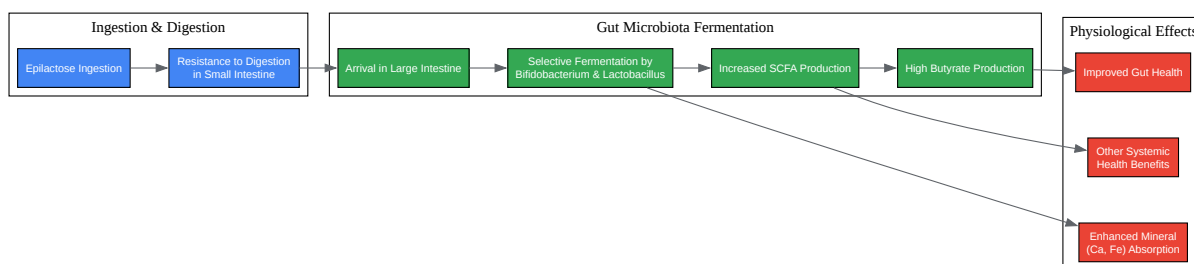
- Inoculate each bottle with the fecal slurry to a final concentration of 1% (v/v).
- Seal the bottles and incubate at 37°C for 48 hours under anaerobic conditions.
- Sample Analysis:
 - SCFA Analysis:
 - After incubation, centrifuge the fermentation broth.
 - Filter the supernatant and analyze for SCFAs (acetate, propionate, butyrate) using a gas chromatography (GC) system equipped with a flame ionization detector (FID).
 - Microbiota Analysis:
 - Extract total DNA from the fermentation samples using a suitable DNA extraction kit.
 - Amplify the V3-V4 region of the 16S rRNA gene using PCR.
 - Sequence the amplicons on a high-throughput sequencing platform.
 - Analyze the sequencing data to determine the changes in the microbial community composition at different taxonomic levels.

Visualizations



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Caption: Workflow for in vitro fermentation of **epilactose**.



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Caption: Proposed mechanism of action for **epilactose**.

Applications in Functional Foods

The properties of **epilactose** make it a versatile ingredient for a variety of functional food and beverage products:

- **Dairy Products:** **Epilactose** can be produced in situ in milk and whey, making it an ideal ingredient for synbiotic yogurts, fermented milk drinks, and other dairy products.[4][13][14][15][16]
- **Infant Formula:** Its potential to mimic some of the functionalities of human milk oligosaccharides, such as promoting a healthy gut microbiome and enhancing mineral absorption, makes it a candidate for inclusion in infant formulas.[17]
- **Nutritional Supplements:** **Epilactose** can be incorporated into prebiotic supplements in the form of powders, capsules, or sachets.
- **Bakery and Cereal Products:** It can be added to cereal bars, breakfast cereals, and baked goods to increase their fiber content and add prebiotic benefits.[17]

- Beverages: **Epilactose** can be dissolved in various beverages to create functional drinks.

Conclusion

Epilactose is a promising prebiotic with a strong scientific basis for its application in functional foods. Its ability to selectively stimulate beneficial gut bacteria, significantly increase butyrate production, and enhance mineral absorption positions it as a valuable ingredient for improving gut health and overall well-being. Further clinical research will help to fully elucidate its health benefits and establish recommended daily intake levels.

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